molecular formula C20H14ClF3N4OS B2915234 N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE CAS No. 442865-43-2

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE

Cat. No.: B2915234
CAS No.: 442865-43-2
M. Wt: 450.86
InChI Key: WUUZLGNJCQSGLQ-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-2-({5-Methyl-[1,2,4]Triazolo[4,3-a]Quinolin-1-Yl}Sulfanyl)Acetamide is a synthetic small molecule characterized by a triazoloquinoline core linked to a sulfanyl acetamide group.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4OS/c1-11-8-17-26-27-19(28(17)16-5-3-2-4-13(11)16)30-10-18(29)25-12-6-7-15(21)14(9-12)20(22,23)24/h2-9H,10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUZLGNJCQSGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable nucleophile to introduce the triazoloquinoline moiety . The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and may involve catalysts or reagents like triethylamine or lithium perchlorate .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), bases (e.g., triethylamine, sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Phenyl Ring Modifications

Compound Name Phenyl Substituents Key Features
Target Compound 4-Cl, 3-CF₃ Enhanced lipophilicity and electron-withdrawing effects for binding .
N-[3-(Trifluoromethyl)Phenyl] Analog () 3-CF₃ Reduced steric hindrance; may alter target selectivity .
N-(3-Chloro-4-Fluorophenyl) Analog () 3-Cl, 4-F Increased polarity due to fluorine; potential for halogen bonding .
N-(2-Chlorophenyl) Analog () 2-Cl Ortho-substitution may hinder rotational freedom, affecting bioavailability .

Impact :

  • Chlorine and Trifluoromethyl Groups : These substituents improve membrane permeability and metabolic stability via hydrophobic interactions .

Triazole Core Variations

Compound Name Triazole Substituents Functional Role
Target Compound 5-Methyl Modulates steric bulk and electron density on the triazole ring .
4-Ethyl-5-Pyridinyl Analog () 4-Ethyl, 5-Pyridinyl Pyridinyl group introduces hydrogen-bonding capacity; ethyl enhances lipophilicity .
4-Allyl-5-(3-Chloroanilino)Methyl Analog () 4-Allyl, 5-(3-Cl-anilino)methyl Allyl group increases conformational flexibility; anilino enhances π-stacking .

Impact :

  • Pyridinyl Groups : Improve water solubility and target engagement via heteroaromatic interactions .
  • Allyl/Anilino Groups: Influence pharmacokinetics by altering metabolic pathways and binding kinetics .

Heterocyclic System Differences

Compound Name Core Structure Biological Relevance
Target Compound Triazolo[4,3-a]quinoline Planar structure supports intercalation or kinase ATP-binding pocket interactions .
Thiazolo[2,3-c][1,2,4]Triazol Analog () Thiazolo-triazol Expanded heterocycle may enhance selectivity for cysteine protease targets .
Thiadiazol-Triazol Hybrid () Thiadiazol-triazol Sulfur-rich core improves redox activity and metal chelation potential .

Impact :

  • Quinoline vs. Thiazolo-Triazol: Quinoline’s aromaticity favors DNA intercalation, while thiazolo-triazol may target enzymatic active sites .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound ID (Evidence) Molecular Formula logP* (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₂₀H₁₄ClF₃N₄O₂S 4.2 1 6
Analog C₁₉H₁₄F₃N₄O₂S 3.8 1 6
Analog C₁₉H₁₆ClFN₅O₂S 3.5 2 7
Analog C₂₆H₁₈ClN₅O₂S₂ 5.1 2 8

*logP values estimated using fragment-based methods.

Methodological Considerations

  • Similarity Metrics: Tanimoto and Dice coefficients () are used to quantify structural overlap, but minor substituent changes (e.g., Cl vs. CF₃) can drastically alter bioactivity despite high similarity scores .
  • Virtual Screening: Structural analogs are prioritized based on triazole/quinoline scaffolds, but activity cliffs (e.g., small changes causing large efficacy drops) necessitate experimental validation .

Biological Activity

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H14ClF3N4OS
  • Molecular Weight : 396.82 g/mol

The structural complexity of this compound arises from the incorporation of a trifluoromethyl group and a triazole moiety, which are known to enhance biological activity.

Research indicates that compounds with similar structures often exhibit activity against various biological targets:

  • mTOR Inhibition : Compounds with triazole and quinoline moieties have been studied for their ability to inhibit the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. Inhibiting mTOR can lead to reduced cancer cell proliferation and increased apoptosis in tumor cells .
  • Antitumor Activity : The compound has shown promise in preclinical studies for its antitumor properties, particularly against various cancer cell lines. The presence of the triazole ring is crucial for enhancing cytotoxicity by promoting apoptosis and inhibiting cell cycle progression .

Biological Activity Data

A summary of biological activity data related to this compound is presented in the table below:

Activity TypeTarget Cell LineIC50 Value (µM)Reference
mTOR InhibitionMEFsNot specified
Antitumor ActivityA549 (lung adenocarcinoma)0.39 - 49.85
CytotoxicityMCF-7 (breast cancer)2.74 - 3.16

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects on A549 cells, the compound demonstrated significant growth inhibition with an IC50 value ranging from 0.39 µM to 49.85 µM depending on the specific derivative tested . This suggests that modifications to the compound's structure can lead to enhanced potency.
  • Structure-Activity Relationship (SAR) : The SAR analysis indicates that the presence of both the trifluoromethyl group and the triazole moiety is essential for maintaining high levels of biological activity. Substitutions at specific positions on the phenyl ring were found to significantly alter potency against various cancer cell lines .
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases . The involvement of mTOR signaling pathways highlights its potential as a therapeutic agent in cancer treatment.

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